2-(6-(4-Aminophenoxy)-3-oxo-3H-xanthen-9-yl)benzoic acid
2-(6-(4-Aminophenoxy)-3-oxo-3H-xanthen-9-yl)benzoic acid
The biology of highly reactive oxygen radical species is of great interest in many biomedical research disciplines, including, neurodegeneration and aging, cancer, and infectious diseases. There are a number of fluorescent reagents that can be used to detect free radicals, such as 2,7-dichlorodihydrofluorescein (DCDHF), but they have significant limitations due to their facile oxidation by light and numerous non-radical oxidants such as hydrogen peroxide (H2O2). APF is an aromatic amino-fluorescein derivative that has little intrinsic fluorescence. It undergoes oxidation only by the hydroxyl radical, hypochlorite ion, and certain peroxidase intermediates, but is inert to NO, H2O2, superoxide, and other oxidants. Upon oxidation, APF is converted to the highly fluorescent molecule fluorescein, allowing the simple direct detection of highly reactive biological radicals.
Brand Name:
Vulcanchem
CAS No.:
359010-70-1
VCID:
VC0123006
InChI:
InChI=1S/C26H17NO5/c27-15-5-8-17(9-6-15)31-18-10-12-22-24(14-18)32-23-13-16(28)7-11-21(23)25(22)19-3-1-2-4-20(19)26(29)30/h1-14H,27H2,(H,29,30)
SMILES:
C1=CC=C(C(=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)OC5=CC=C(C=C5)N)C(=O)O
Molecular Formula:
C26H17NO5
Molecular Weight:
423.4 g/mol
2-(6-(4-Aminophenoxy)-3-oxo-3H-xanthen-9-yl)benzoic acid
CAS No.: 359010-70-1
Reference Standards
VCID: VC0123006
Molecular Formula: C26H17NO5
Molecular Weight: 423.4 g/mol
CAS No. | 359010-70-1 |
---|---|
Product Name | 2-(6-(4-Aminophenoxy)-3-oxo-3H-xanthen-9-yl)benzoic acid |
Molecular Formula | C26H17NO5 |
Molecular Weight | 423.4 g/mol |
IUPAC Name | 2-[3-(4-aminophenoxy)-6-oxoxanthen-9-yl]benzoic acid |
Standard InChI | InChI=1S/C26H17NO5/c27-15-5-8-17(9-6-15)31-18-10-12-22-24(14-18)32-23-13-16(28)7-11-21(23)25(22)19-3-1-2-4-20(19)26(29)30/h1-14H,27H2,(H,29,30) |
Standard InChIKey | GIERQYKZWFLVGR-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)OC5=CC=C(C=C5)N)C(=O)O |
Canonical SMILES | C1=CC=C(C(=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)OC5=CC=C(C=C5)N)C(=O)O |
Description | The biology of highly reactive oxygen radical species is of great interest in many biomedical research disciplines, including, neurodegeneration and aging, cancer, and infectious diseases. There are a number of fluorescent reagents that can be used to detect free radicals, such as 2,7-dichlorodihydrofluorescein (DCDHF), but they have significant limitations due to their facile oxidation by light and numerous non-radical oxidants such as hydrogen peroxide (H2O2). APF is an aromatic amino-fluorescein derivative that has little intrinsic fluorescence. It undergoes oxidation only by the hydroxyl radical, hypochlorite ion, and certain peroxidase intermediates, but is inert to NO, H2O2, superoxide, and other oxidants. Upon oxidation, APF is converted to the highly fluorescent molecule fluorescein, allowing the simple direct detection of highly reactive biological radicals. |
Synonyms | 2-[6-(4-aminophenoxy)-3-oxo-3H-xanthen-9-yl]-benzoic acid |
Reference | 1.Matés, J.M.,Pèrez-Gómez, C., and Nuñez de Castro, I. Antioxidant enzymes and human diseases. Clinical Biochemistry 32(8), 595-603 (1999). |
PubChem Compound | 11640420 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume